3,5-Dinitrocatechol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dinitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCDWNDTNSWDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227391 | |
| Record name | 3,5-Dinitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463318 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7659-29-2 | |
| Record name | 3,5-Dinitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OR486 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dinitrocatechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Dinitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DINITROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK0VA22GY2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dinitrocatechol (CAS Number: 7659-29-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrocatechol, also known by its synonym OR-486, is a nitrocatechol derivative that has garnered significant interest in the scientific community, primarily for its potent and selective inhibitory activity against the enzyme Catechol-O-methyltransferase (COMT).[1][2] This enzyme plays a crucial role in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound effectively increases the bioavailability of these neurotransmitters, a mechanism of action that is of particular interest in the context of neurodegenerative disorders like Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7659-29-2 | [3] |
| Molecular Formula | C₆H₄N₂O₆ | [3][4] |
| Molecular Weight | 200.11 g/mol | [3][5] |
| Appearance | Yellow solid | [4] |
| Melting Point | 166-166.5 °C | [3][5] |
| Boiling Point (Predicted) | 354.5 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.819 g/cm³ | [5] |
| Water Solubility | 0.17 mg/mL (slightly soluble) | [6] |
| Solubility in other solvents | Soluble in DMSO and ethanol. Soluble in aqueous buffer at pH > 5. | [6] |
| pKa (Predicted) | 3.85 ± 0.44 | [3] |
| LogP (Predicted) | 1.96 | [5] |
| UV/Vis (λmax) | 214, 272, 339 nm | [2] |
Table 2: In Vitro Biological Activity of this compound
| Target | Activity | Value | Reference |
| Catechol-O-methyltransferase (COMT) | IC₅₀ | 12 nM | [1][2] |
| Tyrosine Hydroxylase | IC₅₀ | >14 µM | [1][2] |
| Dopamine β-hydroxylase | IC₅₀ | >14 µM | [1][2] |
| Dopamine Decarboxylase | IC₅₀ | >14 µM | [1][2] |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | >14 µM | [1][2] |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | >14 µM | [1][2] |
Synthesis
The general steps for such a synthesis would include:
-
Activation of the solid support: The montmorillonite clay is prepared to act as a solid acid catalyst.
-
Reaction: Catechol is dissolved in a suitable organic solvent, and the supported bismuth nitrate is added. The reaction mixture is then stirred, often under reflux conditions, to facilitate the nitration.[4]
-
Workup and Purification: After the reaction is complete, the solid catalyst is filtered off. The organic solvent is removed under reduced pressure, and the crude product is then purified, typically by recrystallization from an appropriate solvent to yield the pure this compound.[4]
General synthesis workflow for this compound.
Biological Mechanism of Action: COMT Inhibition
The primary pharmacological effect of this compound is the potent and selective inhibition of Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, where it catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. This methylation leads to the inactivation of neurotransmitters like dopamine.
By inhibiting COMT, this compound prevents the breakdown of these neurotransmitters, thereby increasing their concentration and duration of action in the synaptic cleft. This is particularly relevant in the treatment of Parkinson's disease, where dopamine levels are depleted. When co-administered with L-DOPA (a dopamine precursor), COMT inhibitors like this compound can enhance the therapeutic efficacy of L-DOPA by preventing its peripheral degradation.
Signaling pathway of COMT and its inhibition by this compound.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of this compound against COMT in vitro, often using it as a positive control for comparison with novel inhibitors.
Materials:
-
Recombinant human S-COMT
-
This compound (or test compound)
-
S-adenosyl-L-methionine (SAM)
-
A fluorescent substrate for COMT (e.g., 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and DTT)
-
96-well microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC₅₀ determination.
-
Prepare solutions of recombinant human S-COMT, SAM, and the fluorescent substrate in assay buffer at their final desired concentrations.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound solution (or vehicle control)
-
Recombinant human S-COMT solution
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
-
Initiate Reaction:
-
Add the fluorescent substrate to each well.
-
Initiate the enzymatic reaction by adding the SAM solution to all wells.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., an acidic solution).
-
-
Detection and Analysis:
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental workflow for an in vitro COMT inhibition assay.
In Vivo Assessment of COMT Inhibition in a Rat Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a rat model, often in combination with L-DOPA.[1][2]
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Materials:
-
This compound
-
L-DOPA
-
Carbidopa (a peripheral DOPA decarboxylase inhibitor)
-
Vehicle for drug administration (e.g., saline, carboxymethylcellulose)
-
Equipment for oral gavage or intraperitoneal injection
-
Equipment for blood collection
-
Analytical instrumentation for quantifying L-DOPA and its metabolites in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
Randomly assign animals to different treatment groups (e.g., Vehicle control, L-DOPA/Carbidopa, L-DOPA/Carbidopa + this compound).
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups via the chosen route (e.g., oral gavage).
-
After a specified pre-treatment time, administer L-DOPA and Carbidopa to the appropriate groups.
-
-
Sample Collection:
-
Collect blood samples at various time points after L-DOPA administration (e.g., 0, 30, 60, 90, 120 minutes) via a suitable method (e.g., tail vein sampling).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples to determine the concentrations of L-DOPA and its major metabolite, 3-O-methyldopa (3-OMD), which is formed by COMT.
-
Use a validated analytical method, such as HPLC-MS/MS, for accurate quantification.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for L-DOPA (e.g., Cmax, Tmax, AUC).
-
Compare the levels of 3-OMD between the group receiving L-DOPA/Carbidopa alone and the group also receiving this compound. A significant reduction in 3-OMD levels in the presence of this compound indicates effective in vivo COMT inhibition.
-
Safety Information
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable research tool for studying the role of COMT in various physiological and pathological processes. Its potent and selective inhibitory activity makes it a standard reference compound in the development of new COMT inhibitors for potential therapeutic applications, particularly in the field of neuropharmacology. This guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and key experimental protocols to aid researchers in their scientific endeavors.
References
- 1. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijnc.ir [ijnc.ir]
- 5. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edepot.wur.nl [edepot.wur.nl]
An In-depth Technical Guide to 3,5-Dinitrocatechol: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dinitrocatechol, a potent and selective inhibitor of Catechol-O-methyltransferase (COMT). The document details its discovery and historical development, physicochemical properties, and its primary application in pharmacological research, particularly in the context of neurodegenerative diseases. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside a summary of its quantitative data. Visual diagrams of the COMT inhibition pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism and application.
Introduction
This compound, also known by the designation OR-486, is a synthetic organic compound belonging to the dinitrophenol class of molecules.[1] It is characterized by a catechol core (a benzene ring with two adjacent hydroxyl groups) with two nitro groups substituted at the 3 and 5 positions. This compound has garnered significant interest in the scientific community primarily for its potent and selective inhibition of Catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[2] This inhibitory action has positioned this compound as a valuable research tool in the study of neurological disorders such as Parkinson's disease.
Discovery and History
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as part of broader chemical synthesis studies. However, its significance as a pharmacological agent was brought to the forefront in a seminal 1988 paper by Nissinen et al. from Orion Pharmaceutica in Finland.[2] This study was a pivotal moment in the history of COMT inhibitors, as it detailed the potent and selective inhibitory activity of two novel disubstituted catechols, one of which was this compound (referred to as OR-486).
The research by Nissinen and his team was part of a larger effort to develop COMT inhibitors as adjuncts to Levodopa (L-DOPA) therapy for Parkinson's disease. The rationale was that by inhibiting the peripheral metabolism of L-DOPA to 3-O-methyldopa by COMT, more L-DOPA would be available to cross the blood-brain barrier and be converted to dopamine in the brain. The 1988 study demonstrated that this compound was a highly effective and long-lasting inhibitor of COMT, paving the way for further research into its therapeutic potential and the development of other nitrocatechol-based COMT inhibitors.[2]
Physicochemical Properties
This compound is a yellow, odorless crystalline solid.[3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₆ | [3] |
| Molecular Weight | 200.11 g/mol | [4] |
| CAS Number | 7659-29-2 | [3] |
| Appearance | Yellow, odorless solid | [3] |
| Melting Point | 166-166.5 °C | ChemicalBook |
| Boiling Point | 354.5 °C at 760 mmHg (Predicted) | ECHEMI |
| Density | 1.819 g/cm³ (Predicted) | ECHEMI |
| Water Solubility | 0.9 g/L (25 °C) | [3] |
| pKa | 3.85 ± 0.44 (Predicted) | ChemicalBook |
| LogP | 1.96 | ECHEMI |
Pharmacological Profile
The primary pharmacological action of this compound is its potent and selective inhibition of Catechol-O-methyltransferase (COMT).
Potency and Selectivity
The seminal 1988 study by Nissinen et al. established the high potency of this compound as a COMT inhibitor.[2] The following table summarizes its inhibitory activity against COMT and its selectivity over other related enzymes.
| Enzyme | IC₅₀ (nM) | Source |
| Catechol-O-methyltransferase (COMT) | 12 | [2] |
| Tyrosine Hydroxylase | 14,000 | [2] |
| Dopamine-β-hydroxylase | > 50,000 | [2] |
| DOPA Decarboxylase | > 50,000 | [2] |
| Monoamine Oxidase A (MAO-A) | > 50,000 | [2] |
| Monoamine Oxidase B (MAO-B) | > 50,000 | [2] |
As the data indicates, this compound is a highly potent inhibitor of COMT, with an IC₅₀ value in the low nanomolar range.[2] Furthermore, it exhibits excellent selectivity, with significantly weaker or no activity against other enzymes involved in catecholamine metabolism.[2]
Mechanism of Action: COMT Inhibition
This compound acts as a competitive inhibitor of COMT. It binds to the active site of the enzyme, preventing the binding of the natural catechol substrates, such as dopamine, norepinephrine, and L-DOPA. The following diagram illustrates the COMT-mediated methylation of a catechol substrate and its inhibition by this compound.
References
An In-Depth Technical Guide to 3,5-Dinitrocatechol: IUPAC Nomenclature, Synonyms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dinitrocatechol, a potent inhibitor of Catechol-O-methyltransferase (COMT). It covers its nomenclature, chemical properties, and detailed experimental protocols relevant to its synthesis, purification, and biological evaluation. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Chemical Identity and Properties
IUPAC Name and Synonyms
The compound with the common name this compound is systematically named 3,5-dinitrobenzene-1,2-diol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is also widely known by a variety of synonyms, which are frequently encountered in scientific literature and chemical catalogs.
Common Synonyms:
-
3,5-Dinitro-1,2-benzenediol[3]
-
1,2-Dihydroxy-3,5-dinitrobenzene
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₆ | [4][5] |
| Molecular Weight | 200.11 g/mol | [1][2][3] |
| CAS Number | 7659-29-2 | [1][4] |
| Appearance | Yellow, odorless solid | [6] |
| Melting Point | 166-166.5 °C | |
| Boiling Point | 354.5 °C at 760 mmHg | |
| Solubility | Water: >30 µg/mL[6], 1 mg/mL[4]. Very slightly soluble (0.9 g/L at 25 °C)[6]. | [4][6] |
| pKa (Strongest Acidic) | 4.89 | [5] |
| Storage Conditions | 2-8°C | [6] |
Biological Activity: Inhibition of Catechol-O-Methyltransferase (COMT)
This compound is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2] The inhibition of COMT by this compound leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its therapeutic potential in conditions like Parkinson's disease.[2] It exhibits a high inhibitory potency with a reported IC₅₀ value of 12 nM.[4][7]
Signaling Pathway
The inhibition of COMT by this compound directly impacts the metabolic pathway of catecholamines. By blocking the O-methylation of catechols, it prevents their inactivation and subsequent degradation. This leads to an accumulation of active catecholamine neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.
Caption: Inhibition of COMT by this compound in the synaptic cleft.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and evaluation of the COMT inhibitory activity of this compound.
Synthesis of this compound
Principle: The synthesis of this compound is typically achieved through the nitration of catechol (1,2-dihydroxybenzene). This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring, directed by the activating hydroxyl groups.
Materials:
-
Catechol
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ice
-
Distilled water
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a flask immersed in an ice bath, slowly add a cooled mixture of nitric acid and sulfuric acid to a solution of catechol in a suitable solvent.
-
Maintain the temperature of the reaction mixture below 10°C throughout the addition of the nitrating mixture.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any residual acid.
-
Dry the crude product thoroughly.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds. The crude this compound is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities dissolved in the mother liquor.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound crystals.
COMT Inhibition Assay (Fluorometric Method)
Principle: This assay measures the inhibitory effect of this compound on COMT activity by monitoring the O-methylation of a fluorogenic substrate. The enzymatic reaction produces a fluorescent product, and the reduction in fluorescence intensity in the presence of the inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
A fluorogenic COMT substrate (e.g., esculetin or a commercially available proprietary substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations.
-
In the wells of a 96-well microplate, add the assay buffer, COMT enzyme, and the fluorogenic substrate.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (a known COMT inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the enzymatic reaction by adding SAM to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Calculate the percentage of COMT inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Experimental Workflow for COMT Inhibition Assay:
Caption: Workflow for the fluorometric COMT inhibition assay.
Conclusion
This technical guide has provided a detailed overview of this compound, from its fundamental chemical identity to its biological function and the experimental protocols necessary for its study. The information and methodologies presented herein are intended to equip researchers and professionals in the field of drug development with the essential knowledge to effectively work with this potent COMT inhibitor. The structured presentation of data and the visual workflows aim to facilitate a clear understanding and practical application of the provided information.
References
- 1. Frontiers | Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction [frontiersin.org]
- 2. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Dinitrocatechol: Properties, Pharmacology, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dinitrocatechol, also known as OR-486, is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its primary mechanism of action, and its role in modulating catecholamine signaling pathways. The information is intended to support research and development efforts in neuropharmacology and related fields. This document summarizes key quantitative data in structured tables, outlines generalized experimental protocols, and provides visual representations of its biochemical pathway and a conceptual synthetic route.
Chemical and Physical Properties
This compound is a yellow, odorless solid organic compound.[3] Its structure is characterized by a catechol core (a benzene ring with two adjacent hydroxyl groups) with two nitro groups at the 3 and 5 positions.[4] These electron-withdrawing nitro groups significantly influence the molecule's chemical properties, including its acidity and reactivity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dinitrobenzene-1,2-diol | [1] |
| Synonyms | OR-486, 3,5-Dinitropyrocatechol | [1][2] |
| CAS Number | 7659-29-2 | [2] |
| Molecular Formula | C₆H₄N₂O₆ | [1] |
| Molecular Weight | 200.11 g/mol | [1] |
| Appearance | Yellow crystalline solid | [3][4] |
| Melting Point | 166-170 °C | |
| Boiling Point | 354.5 °C (Predicted) | |
| Density | 1.819 g/cm³ (Predicted) | |
| pKa | 3.85 (Predicted) | |
| Water Solubility | 1 mg/mL | [2] |
| Other Solubilities | Soluble in DMSO, ethanol, and aqueous buffers with pH > 5. Slightly soluble in 0.1 M HCl. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Characteristic Peaks/Values | Source(s) |
| UV-Vis (λmax) | 214, 272, 339 nm | [2] |
| ¹H NMR | No specific peak data available in the searched literature. | |
| ¹³C NMR | No specific peak data available in the searched literature. | |
| IR Spectroscopy | No specific peak data available in the searched literature. |
Experimental Protocols
Synthesis of this compound (Conceptual)
The synthesis of this compound is expected to proceed via the nitration of catechol. This electrophilic aromatic substitution reaction requires careful control of conditions to achieve the desired dinitro- substitution pattern and to manage the reactivity of the catechol ring, which is highly susceptible to oxidation.
Generalized Protocol:
-
Protection of Hydroxyl Groups (Optional but Recommended): To prevent oxidation and direct the nitration, the hydroxyl groups of catechol can be protected, for example, by forming benzyl ethers.
-
Nitration: The protected catechol is then subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperatures.[4][5][6][7] The reaction conditions would need to be optimized to favor the formation of the 3,5-dinitro isomer.
-
Deprotection: Following the nitration, the protecting groups are removed to yield this compound.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis and quantification of this compound. A reversed-phase HPLC method would likely be effective.
Generalized HPLC Parameters:
-
Column: A C18 column is a common choice for the separation of aromatic compounds.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol would be appropriate.[8][9]
-
Detection: A UV-Vis detector set to one of the compound's maximum absorbance wavelengths (214, 272, or 339 nm) would provide good sensitivity.[2]
-
Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a this compound standard.
Pharmacology and Mechanism of Action
This compound's primary pharmacological action is the potent and selective inhibition of Catechol-O-methyltransferase (COMT).[2] COMT is a key enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[10] It also metabolizes levodopa (L-DOPA), a precursor to dopamine used in the treatment of Parkinson's disease.[10][11]
By inhibiting COMT, this compound prevents the methylation of these catecholamines.[10][11] In a therapeutic context, particularly for Parkinson's disease, inhibiting peripheral COMT reduces the breakdown of L-DOPA, thereby increasing its bioavailability and allowing more of it to cross the blood-brain barrier to be converted into dopamine in the brain.[10] This leads to an enhanced and more sustained dopaminergic effect, which can help alleviate motor symptoms.[10]
This compound has an IC₅₀ value of 12 nM for COMT, demonstrating its high potency.[2] It is selective for COMT over other enzymes such as tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, and monoamine oxidase A and B.[2]
Signaling Pathways
The inhibition of COMT by this compound has significant downstream effects on catecholaminergic signaling. The primary pathway affected is the metabolism of L-DOPA and dopamine.
Caption: Signaling pathway of COMT inhibition by this compound.
Safety and Hazards
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. rsc.org [rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. ijnc.ir [ijnc.ir]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 11. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]
Methodological & Application
Application of 3,5-Dinitrocatechol in Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A primary therapeutic strategy involves replenishing dopamine levels in the brain using its precursor, Levodopa (L-DOPA). However, the efficacy of L-DOPA is often limited by its peripheral metabolism, a significant portion of which is mediated by the enzyme Catechol-O-methyltransferase (COMT). 3,5-Dinitrocatechol (DNC) is a potent and selective inhibitor of COMT. Its application in research, particularly in the context of Parkinson's disease models, is primarily as a reference compound to evaluate the efficacy and mechanism of action of novel COMT inhibitors. This document provides detailed application notes and protocols for the use of this compound in relevant experimental settings.
Mechanism of Action
This compound acts as a competitive inhibitor of COMT. By binding to the active site of the enzyme, it prevents the methylation of catechols, including L-DOPA and dopamine. In the periphery, this inhibition leads to an increase in the bioavailability of administered L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism is crucial for enhancing the therapeutic effects of L-DOPA in Parkinson's disease treatment.
Data Presentation
In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 12 nM | Catechol-O-methyltransferase (COMT) | [1][2] |
| Selectivity | > 14 µM | Tyrosine hydroxylase | [2] |
| > 14 µM | Dopamine β-hydroxylase | [2] | |
| > 14 µM | Dopamine decarboxylase | [2] | |
| > 14 µM | Monoamine oxidase A (MAO-A) | [2] | |
| > 14 µM | Monoamine oxidase B (MAO-B) | [2] |
In Vivo Activity of this compound
| Animal Model | Dosage | Co-administration | Effect | Reference |
| Rat | 30 mg/kg | L-DOPA and Carbidopa | Reduction of 3-O-methyldopa (3-OMD) levels in serum | [2] |
Physicochemical and Toxicity Information
| Parameter | Value/Information | Reference |
| Molecular Formula | C₆H₄N₂O₆ | |
| Molecular Weight | 200.11 g/mol | |
| Solubility | Soluble in DMSO, ethanol, and aqueous buffer (pH > 5). Slightly soluble in water. | |
| Toxicity Profile | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | |
| Chronic administration (15 mg/kg/day for 7 days in rats) induced thermal hyperalgesia and anxiety-like behavior. | [2] | |
| Note on Nitrocatechol Toxicity | The nitrocatechol moiety is associated with hepatotoxicity in some COMT inhibitors (e.g., tolcapone). The toxicity is thought to be related to factors such as lipophilicity. Due to these concerns, the in vivo application of this compound is limited. |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on COMT using a fluorogenic substrate.
Materials:
-
Recombinant human COMT
-
This compound (DNC)
-
S-adenosyl-L-methionine (SAM)
-
3-Benzoyl-7-methoxy-coumarin (3-BTD, fluorogenic substrate)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate, fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DNC in DMSO.
-
Prepare working solutions of recombinant human COMT, SAM, and 3-BTD in Tris-HCl buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (5 mM)
-
DTT (1 mM)
-
Recombinant human COMT (final concentration, e.g., 1.75 µg/mL)
-
Varying concentrations of DNC (or vehicle control - DMSO)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add SAM (final concentration, e.g., 2 mM) and 3-BTD (final concentration, e.g., 0.2 µM) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 6 minutes).
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.
-
-
Measurement:
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the methylated 3-BTD product.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of DNC compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DNC concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) in SH-SY5Y Cells
This protocol outlines the determination of the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (DNC)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of DNC in culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of DNC. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the DNC concentration.
-
Protocol 3: In Vivo Parkinson's Disease Model (MPTP-induced) - General Framework
Animal Model:
-
Male C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.
MPTP Administration (Acute Model):
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection.
-
Give a total of four injections, one every 2 hours.
-
All procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment, as MPTP is a neurotoxin.
Potential DNC Co-administration:
-
Based on existing data for other COMT inhibitors, DNC could be administered orally or i.p. prior to or concurrently with L-DOPA/Carbidopa treatment in MPTP-lesioned animals.
-
The timing of DNC administration relative to L-DOPA would be critical to observe a potentiation of L-DOPA's effects.
Behavioral and Neurochemical Assessment:
-
Behavioral Testing: Assess motor function using tests such as the rotarod, open-field test, or pole test. These tests should be conducted at various time points after MPTP administration and subsequent drug treatment.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Dissect the striatum and substantia nigra. Analyze dopamine and its metabolites (DOPAC, HVA) and 3-OMD levels using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.
Visualizations
Signaling Pathway: DNC Inhibition of COMT
Caption: DNC inhibits COMT, increasing L-DOPA bioavailability for brain dopamine synthesis.
Experimental Workflow: In Vitro COMT Inhibition Assay
Caption: Workflow for determining the IC₅₀ of DNC against COMT enzyme activity.
Logical Relationship: DNC's Role in Parkinson's Disease Research
References
Application Notes and Protocols: 3,5-Dinitrocatechol as a Chelating Reagent for Vanadium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3,5-Dinitrocatechol as a chelating reagent for the determination of vanadium. The information is targeted towards professionals in research, science, and drug development who require sensitive and reliable methods for vanadium analysis.
Introduction
Vanadium is a transition metal with diverse industrial, environmental, and biological significance. Its detection and quantification are crucial in various fields, from environmental monitoring to pharmaceutical research. This compound (3,5-DNC) is a catechol derivative that acts as an effective chelating agent for vanadium, forming a stable complex that can be utilized for its sensitive determination. This application note focuses on a flotation-spectrophotometric method, a technique that enhances sensitivity by preconcentrating the analyte.
Principle of the Method
The methodology is based on the formation of an ion-associate between the anionic complex of vanadium(V) with this compound and a cationic dye, Rhodamine B. This ion-associate is then separated and preconcentrated from the aqueous solution by flotation with an organic solvent, typically cyclohexane. The separated compound is subsequently dissolved in a suitable solvent, such as acetone, to produce an intensely colored solution. The absorbance of this solution is measured spectrophotometrically, and the concentration of vanadium is determined by referencing a standard calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the determination of vanadium using this compound in conjunction with Rhodamine B.
| Parameter | Value | Reference |
| Molar Absorptivity | 2.1 x 10⁵ L mol⁻¹ cm⁻¹ | [1] |
| Wavelength (λmax) | 555 nm | [1] |
| Detection Limit | 3 ng/mL | [1] |
| Beer's Law Range | Up to 0.3 µg/mL | [1] |
Experimental Protocols
Reagents and Solutions
-
Vanadium(V) Standard Solution (1000 µg/mL): Dissolve an appropriate amount of ammonium metavanadate (NH₄VO₃) in deionized water. Acidify slightly with a few drops of dilute sulfuric acid to stabilize the solution.
-
This compound (3,5-DNC) Solution: Prepare a solution of this compound (analytical reagent grade) in deionized water. The exact concentration may need optimization but a starting point of 0.01 M is suggested.
-
Rhodamine B Solution: Prepare a solution of Rhodamine B in deionized water. A typical starting concentration is 0.02%.
-
Buffer Solution: Prepare a suitable buffer to maintain the optimal pH for the complex formation. The specific pH should be optimized for the reaction.
-
Cyclohexane: Analytical reagent grade.
-
Acetone: Analytical reagent grade.
Instrumentation
-
UV-Vis Spectrophotometer
-
pH meter
-
Separatory funnels
-
Volumetric flasks and pipettes
Protocol for Flotation-Spectrophotometric Determination of Vanadium
-
Sample Preparation: Take an aliquot of the sample solution containing vanadium (within the Beer's law range) in a separatory funnel.
-
pH Adjustment: Add the buffer solution to adjust the pH to the optimal range for the formation of the vanadium-DNC complex.
-
Complex Formation: Add the this compound solution and the Rhodamine B solution to the separatory funnel. Mix well and allow sufficient time for the ion-associate to form.
-
Flotation: Add a known volume of cyclohexane to the separatory funnel. Shake vigorously for a few minutes to float the ion-associate. Allow the phases to separate.
-
Separation: Carefully separate the floated compound at the interface. Wash the floated compound with a small amount of water to remove any unreacted reagents.
-
Dissolution: Dissolve the separated and washed compound in a known volume of acetone. This will result in an intensely colored solution.
-
Spectrophotometric Measurement: Measure the absorbance of the acetone solution at 555 nm against a reagent blank prepared in the same manner but without the vanadium standard.
-
Calibration: Prepare a series of standard solutions of vanadium and follow the same procedure to construct a calibration curve of absorbance versus concentration.
-
Quantification: Determine the concentration of vanadium in the sample by comparing its absorbance to the calibration curve.
Method for Enhancing Specificity
To improve the specificity of the method for vanadium, a preliminary extraction step can be performed. This involves the extraction of vanadium as its N-benzoyl-N-phenylhydroxylamine (BPHA) chelate from a hydrochloric acid-hydrofluoric acid (HCl-HF) medium. This step helps to eliminate interferences from other metal ions.[1]
Visualizations
Chelation of Vanadium(V) by this compound
Caption: Chelation of Vanadium(V) by this compound to form an anionic complex.
Experimental Workflow for Vanadium Determination
Caption: Workflow for the flotation-spectrophotometric determination of vanadium.
Disclaimer
The provided protocols are intended as a guideline. Researchers should optimize the experimental conditions, such as pH, reagent concentrations, and reaction times, for their specific applications and instrumentation to achieve the best results. Safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for 3,5-Dinitrocatechol Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dinitrocatechol is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines.[1] Its use in preclinical animal studies is primarily aimed at understanding the physiological and behavioral consequences of COMT inhibition. These notes provide an overview of its application in animal models, detailing its mechanism of action, and providing protocols for its administration and the assessment of its effects.
Physicochemical Properties
| Property | Value |
| Synonyms | OR-486, 3,5-Dinitro-1,2-benzenediol |
| Molecular Formula | C₆H₄N₂O₆ |
| Molecular Weight | 200.11 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Water: 1 mg/mL. Soluble in DMSO and ethanol. |
| Storage | Store at -20°C |
Data Presentation
In Vitro Efficacy
| Parameter | Value | Target |
| IC₅₀ | 12 nM | COMT |
In Vivo Administration & Effects in Rats
| Study Type | Dosage & Regimen | Animal Model | Key Findings | Reference |
| Acute Co-administration | 30 mg/kg this compound with L-DOPA and carbidopa | Rat | Reduced serum levels of 3-O-methyldopa (3-OMD) | --INVALID-LINK-- |
| Chronic Administration | 15 mg/kg/day for 7 days | Rat | Induced thermal hyperalgesia and anxiety-like behavior (prevented by propranolol) | --INVALID-LINK-- |
Toxicological Data
| Parameter | Value | Species | Route |
| LD₅₀ (Predicted) | 2.7748 mol/kg | Rat | Oral |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | N/A | N/A |
| NOAEL | Not available in public domain | N/A | N/A |
Pharmacokinetic Parameters
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of COMT. This leads to an accumulation of catecholamines, such as norepinephrine and epinephrine. The elevated levels of these neurotransmitters can lead to the activation of β2 and β3 adrenergic receptors, which in turn stimulates the production of nitric oxide (NO) and pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. This cascade of events is implicated in the development of pain sensitivity.
Experimental Protocols
Preparation and Administration of this compound
Vehicle Selection and Preparation:
-
For Oral Administration: this compound has a water solubility of 1 mg/mL. For higher concentrations, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water is recommended. Alternatively, for soluble formulations, a solution in polyethylene glycol 400 (PEG400) or a mixture of 0.25% Tween 80 and 0.5% CMC can be used.
-
Preparation of a 10 mg/mL suspension in 0.5% CMC:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring continuously to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before each administration.
-
Oral Gavage Administration in Rats:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize the head and body.
-
Gavage Needle Selection: Choose a gavage needle of appropriate size for the rat (typically 16-18 gauge for adult rats).
-
Measurement of Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Administration: Slowly administer the prepared suspension or solution.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.
Experimental Workflow for Chronic Administration and Behavioral Testing
Protocol for Thermal Hyperalgesia Assessment (Hargreaves Test)
-
Apparatus: Use a plantar test apparatus (Hargreaves apparatus).
-
Acclimation: Place individual rats in the plexiglass enclosures of the apparatus and allow them to acclimate for at least 30 minutes.
-
Stimulation: Position the radiant heat source under the plantar surface of the hind paw.
-
Measurement: Record the latency for the rat to withdraw its paw from the heat source. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Replicates: Take at least three measurements for each paw, with a minimum of 5 minutes between measurements.
-
Data Analysis: Calculate the mean paw withdrawal latency for each animal. A decrease in latency in the this compound-treated group compared to the vehicle group indicates thermal hyperalgesia.
Protocol for Anxiety-Like Behavior Assessment (Light/Dark Box Test)
-
Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark. The compartments are connected by an opening.
-
Procedure: a. Place the rat in the center of the brightly lit compartment. b. Allow the rat to freely explore the apparatus for a set period (e.g., 5-10 minutes). c. Record the following parameters using an automated tracking system or manual observation:
- Time spent in the light compartment.
- Time spent in the dark compartment.
- Number of transitions between the two compartments.
- Latency to the first entry into the dark compartment.
-
Data Analysis: An increased preference for the dark compartment (i.e., more time spent in the dark, fewer transitions) in the this compound-treated group is indicative of anxiety-like behavior.
Protocol for Co-administration with L-DOPA and Carbidopa
-
Drug Preparation:
-
Prepare a solution or suspension of L-DOPA and carbidopa in a suitable vehicle (e.g., saline for L-DOPA, and a small amount of DMSO in saline for carbidopa).
-
Prepare the this compound suspension as described above.
-
-
Administration:
-
Administer this compound (30 mg/kg) via oral gavage.
-
Concurrently or shortly after, administer the L-DOPA and carbidopa mixture via the desired route (e.g., intraperitoneal injection or oral gavage). The timing of administration should be consistent across all animals.
-
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., 60 minutes), collect blood samples from the rats.
-
Process the blood to obtain serum or plasma.
-
-
Analysis:
-
Analyze the serum/plasma samples for levels of 3-O-methyldopa (3-OMD) using a validated analytical method such as HPLC or LC-MS/MS.
-
A significant reduction in 3-OMD levels in the group receiving this compound compared to the control group (receiving only L-DOPA and carbidopa) indicates effective COMT inhibition.
-
Disclaimer: These application notes and protocols are intended for guidance in a research setting. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling this compound.
References
Application Notes and Protocols: Determining the IC50 of 3,5-Dinitrocatechol for Catechol-O-Methyltransferase (COMT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including neurotransmitters like dopamine, norepinephrine, and epinephrine. It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. Inhibition of COMT is a key therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can increase the bioavailability of L-DOPA, a dopamine precursor. 3,5-Dinitrocatechol (DNC), also known as OR-486, is a potent and well-characterized inhibitor of COMT.[1][2] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for COMT.
Mechanism of Action
This compound acts as a competitive inhibitor of COMT.[3] It binds to the catechol substrate-binding site of the enzyme, preventing the binding of endogenous or xenobiotic catechol substrates. The presence of strong electron-withdrawing nitro groups on the catechol ring hinders its reactivity towards O-methylation.[3] The crystal structure of the COMT-DNC complex confirms that the inhibitor occupies the substrate-binding site, which is consistent with its competitive inhibition mechanism.[3]
Caption: Mechanism of COMT competitive inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against COMT is summarized below. It is highly selective for COMT over other related enzymes.[1]
| Compound | Target Enzyme | IC50 Value | Selectivity |
| This compound | Catechol-O-Methyltransferase (COMT) | 12 nM[1][2] | >14 µM for Tyrosine Hydroxylase, Dopamine β-hydroxylase, Dopamine Decarboxylase, MAO-A, and MAO-B[1] |
Experimental Protocols
This section outlines a general protocol for determining the IC50 of this compound using a spectrophotometric assay. This method is based on the enzymatic conversion of a substrate to a product with a distinct absorbance spectrum.
1. Materials and Reagents
-
Enzyme: Recombinant human COMT (soluble, S-COMT or membrane-bound, MB-COMT).
-
Inhibitor: this compound (MW: 200.1 g/mol ).
-
Substrate: 3,4-Dihydroxyacetophenone (DHAP).
-
Cofactor: S-Adenosyl-L-Methionine (SAM).
-
Buffer: TES buffer (0.2 M, pH 7.6 at 37°C).
-
Other Reagents: Magnesium Chloride (MgCl₂), Dithiothreitol (DTT), Sodium Borate (Stop Solution, 0.4 M, pH 10.0).
-
Equipment: Spectrophotometer capable of reading at 344 nm, 37°C incubator, microplates (96-well, UV-transparent), multichannel pipette.
2. Preparation of Solutions
-
Inhibitor Stock (10 mM): Dissolve 2.0 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
Substrate Stock (0.5 mM DHAP): Prepare fresh in deionized water.
-
Cofactor Stock (5 mM SAM): Prepare fresh in deionized water and keep on ice. SAM is unstable.[4]
-
MgCl₂ Stock (6 mM): Prepare in deionized water.
-
DTT Stock (20 mM): Prepare in deionized water.
-
Enzyme Working Solution: Dilute the COMT enzyme stock in cold TES buffer to the desired concentration immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
3. Experimental Workflow
Caption: General experimental workflow for IC50 determination of a COMT inhibitor.
4. Assay Procedure
-
Inhibitor Dilution: Prepare a serial dilution of this compound from the stock solution. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range (e.g., from 1 µM down to picomolar concentrations).
-
Assay Plate Setup: In a 96-well plate, add the following reagents in order. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
| Reagent | Volume (µL) | Final Concentration |
| TES Buffer (pH 7.6) | Varies | - |
| MgCl₂ (6 mM) | 10 | 0.6 mM |
| DTT (20 mM) | 10 | 2 mM |
| Inhibitor Dilution | 10 | Varies |
| COMT Enzyme Solution | 10 | Varies |
| Total Volume | X µL |
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate and cofactor.
| Reagent | Volume (µL) | Final Concentration |
| DHAP (0.5 mM) | 10 | 0.05 mM |
| SAM (5 mM) | 10 | 0.5 mM |
-
Reaction Incubation: Mix the plate and incubate at 37°C for a fixed time (e.g., 20 minutes). The time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.4 M Sodium Borate solution (pH 10.0).[4]
-
Measurement: Read the absorbance of each well at 344 nm using a spectrophotometer.[4]
5. Data Analysis
-
Calculate Percent Inhibition: Subtract the background absorbance (no enzyme control) from all readings. The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_no_inhibitor))
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of COMT activity.[5]
References
Troubleshooting & Optimization
Technical Support Center: Enhancing 3,5-Dinitrocatechol Solubility in Aqueous Solutions
Welcome to the technical support center for 3,5-Dinitrocatechol (3,5-DNC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound's solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is characterized by its low solubility in water. The reported aqueous solubility is approximately 0.17 mg/mL to 1 mg/mL.[1][2] This poor solubility can present challenges in various experimental setups requiring aqueous media.
Q2: I am observing precipitation of my this compound compound in my aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous buffers is a common issue, primarily due to its low intrinsic solubility. Several factors could be contributing to this problem:
-
pH of the Solution: this compound's solubility is highly dependent on the pH of the aqueous solution.[1] It is more soluble in buffers with a pH greater than 5.[1] If your buffer pH is below this threshold, the compound is likely to be in its less soluble, unionized form.
-
Concentration Exceeds Solubility Limit: The concentration of this compound in your experiment may be exceeding its solubility limit in the specific aqueous medium you are using.
-
Temperature: Changes in temperature can affect solubility. A decrease in temperature during your experiment could lead to precipitation.
-
Interactions with Other Components: The presence of other salts or organic molecules in your buffer could potentially decrease the solubility of this compound through common ion effects or other interactions.
Q3: How can I improve the solubility of this compound for my cell-based assays?
A3: To improve the solubility of this compound for cell-based assays, several strategies can be employed. The choice of method will depend on the specific requirements of your experiment and the tolerance of your cell line to the solubilizing agents.
-
pH Adjustment: Increasing the pH of your culture medium or buffer to a value greater than 5 can significantly enhance the solubility of this compound.[1] However, it is crucial to ensure that the final pH is within the physiological tolerance of your cells.
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent can be used to dissolve the this compound before adding it to the aqueous medium.[3][4][5] Common co-solvents include DMSO and ethanol, in which this compound is soluble.[1] It is essential to determine the maximum concentration of the co-solvent that is non-toxic to your cells.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[6][7][8][9] The use of 2-hydroxypropyl-β-cyclodextrin has been shown to significantly increase the solubility of this compound.[1]
Troubleshooting Guides
Issue: Inconsistent results in experiments due to suspected poor solubility of this compound.
This guide provides a systematic approach to troubleshooting inconsistent experimental outcomes that may be linked to the poor aqueous solubility of this compound.
Step-by-Step Troubleshooting:
-
Verify Stock Solution Preparation:
-
Question: Was the this compound stock solution clear and fully dissolved?
-
Action: Visually inspect your stock solution. If you observe any particulate matter, the compound may not be fully dissolved.
-
Solution: Try re-preparing the stock solution. Gentle warming or vortexing can aid dissolution in appropriate solvents like DMSO or ethanol.[1]
-
-
Evaluate Working Solution Preparation:
-
Question: Is precipitation observed when the stock solution is diluted into your aqueous experimental medium?
-
Action: Prepare your working solution and observe it for any signs of precipitation, either immediately or over the duration of your experiment.
-
Solution: If precipitation occurs, this indicates that the concentration of this compound exceeds its solubility in the final medium. You will need to implement a solubility enhancement technique.
-
-
Implement a Solubility Enhancement Technique:
-
Option A: pH Adjustment: If your experimental system allows, adjust the pH of your aqueous medium to be above 5.[1]
-
Option B: Co-solvent Addition: If you are not already using one, prepare your stock solution in a minimal amount of a biocompatible co-solvent like DMSO. When preparing the working solution, ensure the final concentration of the co-solvent is low enough to not affect your experimental outcome.
-
Option C: Cyclodextrin Complexation: Consider using a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin, to increase the aqueous solubility of this compound.[1]
-
-
Validate Experimental Readout:
-
Question: After implementing a solubility enhancement technique, are your experimental results consistent?
-
Action: Repeat your experiment using the new preparation method and analyze the consistency of your results.
-
Solution: If the results are now consistent, the solubility issue was likely the cause of the initial variability. If the inconsistency persists, you should investigate other experimental variables that could be contributing to the problem.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.17 mg/mL | [1] |
| Water | 1 mg/mL | [2] |
| 0.1 M HCl | Slightly soluble | [1] |
| Aqueous Buffer (pH > 5) | Soluble | [1] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.8 mg/mL | [1] |
| Ethanol | Soluble | [1] |
| DMSO | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Solution using a Co-solvent
This protocol describes a general method for preparing a solution of this compound for in vitro experiments using a co-solvent.
Methodology:
-
Accurately weigh the desired amount of this compound powder.
-
Add a minimal volume of a suitable co-solvent (e.g., DMSO) to the powder.
-
Vortex the mixture until the this compound is completely dissolved, resulting in a clear stock solution.
-
Prepare the final aqueous experimental medium (e.g., cell culture medium, buffer).
-
While gently stirring the aqueous medium, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the co-solvent in the experimental medium is below the level known to cause toxicity or other artifacts in your specific assay (typically below 0.5% for DMSO in cell culture).
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation
This protocol outlines the preparation of a this compound solution with enhanced aqueous solubility through complexation with 2-hydroxypropyl-β-cyclodextrin.
Methodology:
-
Prepare an aqueous solution of 2-hydroxypropyl-β-cyclodextrin at the desired concentration (e.g., 45% w/v).
-
Add the this compound powder to the cyclodextrin solution.
-
Stir the mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved material.
-
The resulting clear solution contains the solubilized this compound-cyclodextrin complex and can be used for experiments or further diluted in an appropriate aqueous medium.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable solubilization method can be visualized as follows:
References
- 1. This compound solid 7659-29-2 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
3,5-Dinitrocatechol stability and storage conditions.
This technical support guide provides essential information on the stability and storage of 3,5-Dinitrocatechol, along with troubleshooting advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate storage at 2-8°C is acceptable.[3][4] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption.
Q2: How long is this compound stable under recommended storage conditions?
When stored as a solid at -20°C, this compound has a shelf life of at least 4 years.[1] Another source suggests it is stable for 3 years at -20°C and for 2 years at 4°C.[2]
Q3: I need to prepare a stock solution. What are the recommended solvents and storage conditions for solutions?
This compound is soluble in DMSO and ethanol, and slightly soluble in water.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] Aqueous solutions may be stored for several days at 4°C.[6][7]
Q4: Is this compound sensitive to light?
Yes, this compound is photosensitive.[6] It is important to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the physical characteristics of this compound?
This compound is a yellow, crystalline solid.[8]
Q6: What safety precautions should be taken when handling this compound?
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][9] It is recommended to use personal protective equipment, including a dust mask, eye shields, and gloves, when handling this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C for solid, -80°C or -20°C for solutions) and protected from light. Consider using a fresh vial of the compound. |
| Contamination of the stock solution. | Prepare a fresh stock solution using high-purity solvent. If using water as the solvent, consider filtering and sterilizing it.[5] | |
| Incorrect solvent used for the experiment, leading to poor solubility. | Ensure the solvent is appropriate for your experimental conditions. This compound has better solubility in DMSO and ethanol than in water.[4] | |
| Visible changes in the solid compound (e.g., color change, clumping). | Absorption of moisture or exposure to light. | Store the compound in a desiccator, especially in humid environments. Always ensure the container is tightly sealed and protected from light. |
| Age of the compound exceeding its stable shelf life. | Check the expiration date on the product. If it is old, it is advisable to purchase a new batch. | |
| Difficulty dissolving the compound. | The compound is only slightly soluble in water. | For aqueous solutions, the solubility is low.[1][4] Consider using DMSO or ethanol for better solubility.[4] Gentle warming or sonication may aid dissolution, but be mindful of potential degradation with excessive heat. |
Stability and Storage Data Summary
| Form | Storage Temperature | Shelf Life | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | -20°C | 3 years | [2] |
| Solid | 4°C | 2 years | [2] |
| In Solvent | -80°C | 6 months | [5] |
| In Solvent | -20°C | 1 month | [5] |
| Aqueous Solution | 4°C | Several days | [6][7] |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
-
Preparation of Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The peak area and retention time of the this compound peak should be recorded.
-
Storage: Aliquot the stock solution into several vials, ensuring to protect them from light. Store these vials under the desired storage conditions (e.g., 4°C, -20°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one vial from storage.
-
Sample Analysis: Allow the vial to reach room temperature before analysis. Analyze the sample using the same HPLC method as in step 2.
-
Data Comparison: Compare the peak area of this compound at each time point to the initial (Time 0) peak area. A significant decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
-
Data Reporting: Plot the percentage of the remaining this compound against time to determine the stability of the compound under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound I CAS#: 7659-29-2 I catechol-O-methyltransferase inhibitor I InvivoChem [invivochem.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 7659-29-2 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. This compound, solid - Forlabs Website [forlabs.co.uk]
- 8. Page loading... [guidechem.com]
- 9. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing 3,5-Dinitrocatechol concentration for cell culture
Welcome to the technical support center for 3,5-Dinitrocatechol. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Q1: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%. It is recommended to run a solvent-only control.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of catechol-O-methyltransferase (COMT), the primary target of this compound. This is especially true for neuronal cells that rely on catecholamine pathways.
-
Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis or degradation can introduce cytotoxic effects.
-
Incorrect Concentration: Double-check all calculations for your serial dilutions and stock solution preparation. An error in calculation can lead to a much higher final concentration than intended.
Q2: My results are inconsistent between experiments. Why am I seeing high variability?
A2: High variability in results can often be traced back to inconsistencies in experimental setup:
-
Stock Solution Stability: this compound, like many catechols, can be susceptible to oxidation. Prepare fresh stock solutions for each experiment or, if storing, aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Confluency can significantly impact cellular metabolism and drug response.
-
Incubation Time: Use a precise and consistent incubation time for all treatments.
Q3: The this compound is not fully dissolving in my culture medium. What should I do?
A3: Solubility issues are common with organic compounds in aqueous media.
-
Initial Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Working Solution Preparation: When preparing your final working concentration, add the stock solution to the pre-warmed culture medium and vortex or pipette vigorously to mix. Do not add the medium to the small volume of stock.
-
Avoid Precipitation: Do not exceed the solubility limit in the final culture medium. If you observe precipitation, you may need to lower the final concentration or explore the use of a solubilizing agent, though this should be done with caution as it may affect your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is known to be a potent inhibitor of catechol-O-methyltransferase (COMT). COMT is a key enzyme involved in the degradation of catecholamines, such as dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can lead to an accumulation of these neurotransmitters, which can have various downstream effects on cellular signaling pathways.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration is highly dependent on the cell line and the experimental endpoint. Based on its known inhibitory activity, a good starting point for determining the IC50 (half-maximal inhibitory concentration) is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. For COMT inhibition assays, concentrations between 10 nM and 100 µM are often used.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C to maintain stability.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against COMT from different sources. This data can be used as a reference for designing experiments.
| Enzyme Source | Inhibitory Constant (Ki) | Assay Conditions |
| Rat Liver (Soluble COMT) | ~63 nM | Standard COMT activity assay |
| Rat Liver (Membrane-bound COMT) | ~20 nM | Standard COMT activity assay |
Note: This data is representative and should be used as a guideline. The actual IC50 or Ki in your specific cell-based assay may vary.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal working concentration of this compound for your cell line using a cell viability assay (e.g., MTT or resazurin).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Remember to include a vehicle control (medium with DMSO only) and an untreated control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability (%) against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of COMT inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Technical Support Center: 3,5-Dinitrocatechol Purity and Analysis
Welcome to the technical support center for 3,5-Dinitrocatechol. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purity and analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can arise from the synthesis process, which typically involves the nitration of catechol. Potential impurities include:
-
Mono-nitrated catechols: Such as 3-nitrocatechol and 4-nitrocatechol, which are intermediates in the nitration reaction.
-
Isomers: Other dinitrocatechol isomers may be present depending on the regioselectivity of the nitration reaction.
-
Residual starting materials: Unreacted catechol may be present.
-
Oxidation products: Catechols are susceptible to oxidation, which can lead to the formation of quinones and polymeric materials, especially if not handled under an inert atmosphere.[1]
Q2: How should I store this compound to maintain its purity?
A2: this compound should be stored in a tightly sealed container, protected from light, at 2-8°C. Catechols are known to be sensitive to air and light, which can lead to degradation. For solutions, storage at 4°C for several days is generally acceptable, though long-term storage in solution is not recommended.
Q3: My HPLC analysis of this compound shows significant peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing in the HPLC analysis of phenolic compounds like this compound is a common issue. The primary causes are often secondary interactions between the acidic phenolic hydroxyl groups and active sites on the silica-based stationary phase.
Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with trifluoroacetic acid or phosphoric acid) can suppress the ionization of residual silanol groups on the column packing, thereby reducing peak tailing.[2][3][4]
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column can minimize the number of free silanol groups available for secondary interactions.[3][4]
-
Addition of a Competitive Base: For basic compounds, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. However, for acidic compounds like this compound, this is less likely to be effective.
-
Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion, including tailing. Try diluting your sample.[3][5]
-
Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[5]
Q4: I am having trouble detecting this compound using GC-MS. What could be the problem?
A4: Direct GC-MS analysis of polar and non-volatile compounds like this compound is challenging. The high polarity of the hydroxyl groups can lead to poor chromatographic peak shape and interaction with the GC system.[6][7]
Derivatization is typically required. Silylation is a common derivatization technique for phenolic compounds, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[8][9][10]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct proportions. |
| Column not equilibrated. | Equilibrate the column for a sufficient time with the mobile phase. | |
| Detector issue (e.g., lamp off). | Check detector settings and ensure the lamp is on and has sufficient energy. | |
| Sample degradation. | Prepare fresh sample solution. Ensure proper storage conditions. | |
| Broad Peaks | Low column temperature. | Increase the column temperature to improve efficiency. |
| Column overloading. | Reduce the injection volume or dilute the sample. | |
| Extra-column volume. | Use shorter tubing with a smaller internal diameter between the column and detector. | |
| Split Peaks | Column void or contamination at the inlet. | Reverse flush the column (if permissible by the manufacturer) or replace the column. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline Drift | Column temperature fluctuation. | Use a column oven to maintain a stable temperature. |
| Mobile phase composition changing. | Ensure proper mixing of the mobile phase and check for leaks. | |
| Contaminated detector cell. | Flush the detector cell with a strong, appropriate solvent. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization. | Optimize derivatization reaction conditions (time, temperature, reagent concentration). |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. | |
| No Peak Detected | Analyte is not volatile enough. | Derivatization is essential. Use a suitable derivatizing agent like BSTFA with TMCS.[8] |
| Analyte degradation in the hot injector. | Use a lower injector temperature or a pulsed splitless injection. | |
| Low Sensitivity | Suboptimal MS parameters. | Tune the mass spectrometer and optimize the ionization and detection parameters. |
| Matrix interference. | Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization and analysis.[11][12] |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
Objective: To determine the purity of a this compound sample by assessing the main peak area relative to the total peak area.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Trifluoroacetic acid (TFA).
-
This compound standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% phosphoric acid or TFA. Degas the mobile phase before use.[13]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution (e.g., to 10, 25, 50, 100 µg/mL).
-
Prepare the sample solution by dissolving it in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm or 339 nm.[14]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
-
Purity Calculation:
-
Calculate the purity by the area normalization method: Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
-
Protocol 2: Identification of Impurities in this compound by GC-MS after Silylation
Objective: To identify potential impurities in a this compound sample through derivatization followed by GC-MS analysis.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Anhydrous pyridine or acetonitrile.
-
This compound sample.
-
Helium (carrier gas).
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1-2 mg of the this compound sample into a clean, dry vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.[8]
-
Seal the vial tightly and heat at 60-70°C for 30 minutes.[8]
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the main peak (derivatized this compound) and any impurity peaks.
-
Examine the mass spectrum of each impurity peak and compare it with spectral libraries (e.g., NIST) to tentatively identify the structures. Potential impurities to look for include derivatized mono-nitrocatechols and unreacted catechol.
-
Visualizations
Caption: HPLC Purity Analysis Workflow for this compound.
Caption: Logical Troubleshooting Flow for HPLC Peak Shape Issues.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. restek.com [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijern.com [ijern.com]
- 9. jfda-online.com [jfda-online.com]
- 10. gcms.cz [gcms.cz]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: 3,5-Dinitrocatechol Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving 3,5-Dinitrocatechol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (3,5-DNC) is an organic compound featuring a catechol structure with two nitro groups.[1] It is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines like dopamine.[2][3] Its primary application is in neuroscience and pharmacology research, particularly in studies related to Parkinson's disease, where it is often used to prevent the breakdown of L-DOPA.[3] It can also be used as a chelating agent.[4]
Q2: What are the key safety precautions for handling this compound?
A2: this compound is a hazardous substance and must be handled with care. It is toxic if swallowed or in contact with skin, causes serious eye damage, and may cause an allergic skin reaction.[5] It is also suspected of causing genetic defects and may cause cancer.[5] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6] Avoid creating dust.[6] In case of contact, wash the affected area thoroughly with soap and water.[6]
Q3: How should this compound be stored?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place at 2-8°C.[7][8] It is photosensitive and should be protected from light.[7] Stock solutions can be stored at 4°C for several days.[7] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[2]
Q4: What are the solubility properties of this compound?
A4: this compound is slightly soluble in water (approximately 1 mg/mL).[3][7] Its solubility is pH-dependent and increases in aqueous buffers with a pH greater than 5.[7] It is soluble in DMSO and ethanol.[7] For in vivo studies, it can be formulated in PEG400, or suspended in carboxymethyl cellulose with or without Tween 80.[9]
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound and its use in COMT inhibition assays.
Synthesis of this compound
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Ensure the nitrating agent is in sufficient excess. Monitor the reaction progress using TLC to ensure it goes to completion. |
| Side reactions forming other isomers (e.g., 4-nitrocatechol) or oxidation products.[10] | Control the reaction temperature carefully; lower temperatures generally favor the desired product. The choice of nitrating agent and acid catalyst can also influence isomer distribution. | |
| Loss of product during workup and purification. | Use a careful extraction procedure. For purification by recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at room temperature.[11] Toluene is a suitable solvent for catechol purification.[2] | |
| Formation of Unwanted Isomers | Reaction conditions favoring alternative nitration positions. | The hydroxyl groups of catechol direct nitration to the ortho and para positions. To favor dinitration at the 3 and 5 positions, precise control of temperature and the nitrating agent is crucial.[12][13] |
| Difficulty in Purifying the Product | Presence of impurities with similar solubility. | Multiple recrystallizations may be necessary. Column chromatography can also be an effective purification method. |
| Product is a dark, tarry substance | Oxidation of catechol or the nitrated products. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use purified starting materials.[2] |
COMT Inhibition Assay
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Assay Results | Instability of S-Adenosyl-L-Methionine (SAM), the methyl donor.[6] | Prepare SAM solutions fresh for each experiment and keep them on ice.[6] |
| Inconsistent pipetting or temperature control. | Use calibrated pipettes and ensure the reaction is incubated at a constant and accurate temperature (typically 37°C).[6] | |
| Degradation of this compound in the assay buffer. | Prepare stock solutions of this compound in a suitable solvent like DMSO and dilute into the aqueous assay buffer immediately before use.[7] | |
| No or Low Inhibition Observed | Incorrect concentration of this compound. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the IC50 value. |
| Inactive COMT enzyme. | Use a fresh batch of enzyme or test its activity with a known inhibitor as a positive control. | |
| Product inhibition.[6] | Ensure the concentration of the substrate is not excessively high, as the product S-Adenosyl Homocysteine can be inhibitory.[6] | |
| Precipitation of this compound in the Assay Well | Exceeding the solubility limit in the final assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is low and does not affect enzyme activity. The final concentration of this compound should be below its solubility limit in the assay buffer. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the dinitration of catechol. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
Catechol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Toluene (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. This should be done with extreme caution due to the exothermic nature of the reaction.
-
Dissolution of Catechol: In a separate round-bottom flask, dissolve catechol in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred catechol solution, maintaining the temperature below 10°C using the ice bath. The reaction is highly exothermic and careful temperature control is critical to minimize side product formation.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (this may require optimization, but several hours is a typical starting point). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude this compound.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as toluene.[1][2] Dissolve the solid in a minimal amount of hot toluene, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: In Vitro COMT Inhibition Assay
This protocol is adapted from established methods for measuring COMT activity and its inhibition.
Materials:
-
Recombinant human S-COMT
-
This compound (test inhibitor)
-
Tolcapone or Entacapone (positive control inhibitor)
-
S-Adenosyl-L-Methionine (SAM)
-
A suitable catechol substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent probe)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
DMSO (for dissolving inhibitors)
-
96-well microplate
-
Plate reader (for absorbance or fluorescence, depending on the substrate)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations.
-
Prepare a stock solution of the positive control inhibitor in DMSO.
-
Prepare fresh stock solutions of SAM and the catechol substrate in the assay buffer.
-
Prepare the assay buffer containing Tris-HCl, MgCl₂, and DTT.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the test inhibitor (this compound) or the positive control inhibitor at various concentrations to the appropriate wells. Include a vehicle control with DMSO only.
-
Add the COMT enzyme to all wells except for the blank (no enzyme) wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the catechol substrate and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination (if necessary): The reaction can be stopped by adding a quenching solution (e.g., an acidic solution). This step may vary depending on the detection method.
-
Detection: Measure the product formation using a plate reader at the appropriate wavelength for the chosen substrate (e.g., absorbance or fluorescence).
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of COMT inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂O₆ | |
| Molecular Weight | 200.11 g/mol | |
| Melting Point | 166-166.5 °C | [8] |
| Appearance | Yellow crystalline solid | [1] |
| Water Solubility | ~1 mg/mL | [3] |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | [2][7] |
Table 2: Selectivity of this compound for COMT
| Enzyme | IC₅₀ (nM) | Reference(s) |
| Catechol-O-methyltransferase (COMT) | 12 | [3] |
| Tyrosine hydroxylase | >14,000 | [3] |
| Dopamine β-hydroxylase | >14,000 | [3] |
| Dopamine decarboxylase | >14,000 | [3] |
| Monoamine oxidase A (MAO-A) | >14,000 | [3] |
| Monoamine oxidase B (MAO-B) | >14,000 | [3] |
Visualizations
References
- 1. mt.com [mt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
- 13. caymanchem.com [caymanchem.com]
Validation & Comparative
Validating COMT Inhibition: A Comparative Guide to 3,5-Dinitrocatechol and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,5-Dinitrocatechol (DNC) and other prominent Catechol-O-methyltransferase (COMT) inhibitors. The data presented is curated from various scientific sources to aid in the evaluation and selection of appropriate inhibitors for research and development purposes.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By catalyzing the transfer of a methyl group to these catechol substrates, COMT plays a vital role in their inactivation. Inhibition of COMT is a key therapeutic strategy, particularly in the treatment of Parkinson's disease, where it can enhance the bioavailability of L-DOPA, a dopamine precursor. This compound (DNC) is a potent and well-characterized COMT inhibitor, often utilized as a reference compound in the validation of new inhibitory molecules.
Comparative Performance of COMT Inhibitors
The inhibitory potency of COMT inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the in vitro IC50 values for DNC and other commercially available and research-grade COMT inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) Against Soluble COMT (S-COMT)
| Inhibitor | IC50 (nM) | Source Organism/Tissue | Reference |
| This compound (DNC) | 12 | Rat Liver | [1] |
| Tolcapone | 2 - 123 | Rat Brain / Liver | [2] |
| Entacapone | 14.3 | Rat Liver | [3] |
| Opicapone | Not widely reported in vitro | - | - |
Table 2: In Vitro Inhibitory Potency (IC50) Against Membrane-Bound COMT (MB-COMT)
| Inhibitor | IC50 (nM) | Source Organism/Tissue | Reference |
| This compound (DNC) | Potent, but specific IC50 not consistently reported | - | [2] |
| Tolcapone | 3 - 795 | Rat Brain / Liver | [2] |
| Entacapone | 73.3 | Rat Liver | [3] |
| Opicapone | Not widely reported in vitro | - | - |
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against COMT.
Materials:
-
Recombinant human S-COMT or MB-COMT
-
S-(5'-Adenosyl)-L-methionine (SAM) - methyl donor
-
A catechol substrate (e.g., epinephrine, L-DOPA, or a fluorogenic substrate)
-
Magnesium Chloride (MgCl2) - cofactor
-
Dithiothreitol (DTT) - to prevent oxidation
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Stop solution (e.g., perchloric acid)
-
Detection system (e.g., HPLC with electrochemical or fluorescence detection, or a spectrophotometer for colorimetric assays)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, MgCl2, DTT, and the catechol substrate.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (and a positive control like DNC) to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Enzyme Addition: Initiate the reaction by adding the COMT enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Quantification: Quantify the amount of methylated product formed. The method of quantification will depend on the substrate and detection system used.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing COMT-Related Pathways and Workflows
COMT Catalytic Cycle
The following diagram illustrates the enzymatic reaction catalyzed by COMT, where a methyl group from the cofactor S-adenosyl-L-methionine (SAM) is transferred to a catechol substrate.
Caption: The catalytic cycle of Catechol-O-methyltransferase (COMT).
Experimental Workflow for COMT Inhibitor Validation
This diagram outlines the typical workflow for validating the inhibitory activity of a compound against COMT.
Caption: A typical workflow for the validation of COMT inhibitors.
References
- 1. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dinitrocatechol and Other Nitrocatechols as Enzyme Inhibitors
For researchers and professionals in drug development, understanding the comparative efficacy of bioactive compounds is paramount. This guide provides a detailed comparison of 3,5-Dinitrocatechol and other nitrocatechols, focusing on their well-documented role as inhibitors of Catechol-O-Methyltransferase (COMT), an important enzyme in neurotransmitter metabolism.
Quantitative Comparison of Inhibitory Potency
The primary measure of efficacy for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The data presented below has been compiled from various studies to provide a comparative overview of the potency of this compound against other nitrocatechols, including clinically used drugs.
| Compound | IC50 Value | Enzyme Source | Notes |
| This compound | 12 nM | Not Specified | A potent inhibitor often used as a positive control in COMT inhibition screening assays.[1][2] |
| Nitrocatechol Derivatives | 70 - 290 nM | Rat Liver | A study of nitrocatechol derivatives of chalcone showed high-potency in vitro inhibition of rat liver COMT.[3] |
| Tolcapone | 260 nM | Rat Liver | A clinically used COMT inhibitor for the treatment of Parkinson's disease, shown here for comparison under similar experimental conditions to the chalcone derivatives.[3] |
| Entacapone | 250 nM | Rat Liver | Another clinically used COMT inhibitor, providing a benchmark for the potency of other nitrocatechol compounds.[3] |
Mechanism of Action: COMT Inhibition
Nitrocatechols, including this compound, exert their biological effect primarily by inhibiting the enzyme Catechol-O-Methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, such as dopamine, by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. By blocking the active site of COMT, nitrocatechol inhibitors prevent the methylation and subsequent degradation of these neurotransmitters. This mechanism is particularly relevant in the treatment of conditions like Parkinson's disease, where enhancing dopamine levels is a key therapeutic strategy.[3][4]
Experimental Protocols
The following provides a generalized methodology for assessing the in vitro inhibitory activity of nitrocatechols on COMT, based on common practices cited in the literature.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for COMT.
Materials:
-
Enzyme Source: Partially purified COMT from rat liver homogenate.
-
Substrate: A suitable catecholamine substrate (e.g., L-DOPA).
-
Cofactor: S-adenosyl-L-methionine (SAM).
-
Test Compounds: this compound and other nitrocatechols dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Phosphate buffer (pH 7.4).
-
Detection Reagents: Reagents for quantifying the product of the enzymatic reaction (e.g., via HPLC or a colorimetric assay).
Procedure:
-
Enzyme Preparation: Prepare a solution of partially purified COMT in phosphate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds to be evaluated.
-
Reaction Mixture: In a microplate or reaction tube, combine the COMT enzyme solution, the substrate, and the cofactor.
-
Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (a known inhibitor like this compound) and a negative control (vehicle only). Incubate the mixture at 37°C for a specified period (e.g., 30 minutes).
-
Reaction Termination: Stop the enzymatic reaction, for example, by adding an acid or by heat inactivation.
-
Product Quantification: Measure the amount of methylated product formed. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) or a spectrophotometric method.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Concluding Remarks
The available data robustly positions this compound as a highly potent inhibitor of COMT, often serving as a benchmark in comparative studies. While other nitrocatechol derivatives also exhibit significant inhibitory activity, the specific potency can vary based on their chemical structure. For researchers in drug discovery, this compound represents a valuable tool for in vitro studies and a reference compound for the development of novel COMT inhibitors with potential therapeutic applications in neurological disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of 3,5-Dinitrocatechol and Other COMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of the catechol-O-methyltransferase (COMT) inhibitor 3,5-Dinitrocatechol with other well-established COMT inhibitors, primarily tolcapone and entacapone. The information presented is supported by experimental data from various preclinical studies, with a focus on their application in the context of Parkinson's disease research.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitter dopamine.[1] In the treatment of Parkinson's disease, COMT inhibitors are used as adjuncts to L-DOPA therapy.[2] By inhibiting COMT, these drugs prevent the peripheral breakdown of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA in the brain where it is converted to dopamine.[3][4] This leads to a more sustained dopaminergic stimulation and helps to alleviate the motor symptoms of Parkinson's disease.[1][5]
Comparative In Vivo Efficacy
The in vivo efficacy of COMT inhibitors is typically assessed by their ability to modulate the levels of L-DOPA and dopamine metabolites in the brain, and by observing their effects on motor behavior in animal models of Parkinson's disease.
Effects on Striatal Dopamine Metabolism
A primary measure of COMT inhibition in the central nervous system is the alteration of dopamine and its metabolites in the striatum, a key brain region affected in Parkinson's disease. Inhibition of COMT leads to a decrease in the formation of homovanillic acid (HVA) and an increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC), reflecting a shift in the dopamine metabolism pathway away from O-methylation.
Table 1: Comparative Effects of COMT Inhibitors on Striatal Dopamine Metabolites in Rats
| COMT Inhibitor | Dose | Effect on Striatal HVA | Effect on Striatal DOPAC | Effect on Striatal 3-OMD | Reference |
| This compound | 30 mg/kg | Not specified | Not specified | Significant reduction | [Nissinen et al., 1988] |
| Tolcapone | 10 mg/kg | Effective inhibition | Increase | Significant reduction | [Keränen et al., 1994] |
| Entacapone | 10 mg/kg | Less effective than tolcapone | Increase | Significant reduction | [Keränen et al., 1994] |
| Ro 40-7592 | 10-30 mg/kg | Significant reduction (<50%) | Increase | Significant reduction (<30%) | [Männistö et al., 1992] |
| OR-611 | 10-30 mg/kg | No effect | No effect | Reduction (31-52%) | [Männistö et al., 1992] |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Effects on L-DOPA-Induced Rotational Behavior
The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used animal model for Parkinson's disease. Unilateral lesion of the nigrostriatal pathway in these animals leads to a rotational behavior (circling) when they are challenged with dopaminergic agents like L-DOPA. The potentiation of L-DOPA-induced contralateral rotations is a key indicator of the efficacy of a COMT inhibitor.
While specific data on the effect of this compound on L-DOPA-induced rotational behavior in 6-OHDA lesioned rats is limited in the readily available literature, the established potentiation of this behavior by other COMT inhibitors like tolcapone and entacapone serves as a benchmark for efficacy.
Comparative Pharmacokinetics
The pharmacokinetic profiles of COMT inhibitors, including their absorption, distribution, metabolism, and excretion, are crucial for determining their dosing regimens and clinical utility.
Table 2: Comparative Pharmacokinetics of Tolcapone and Entacapone in Rats
| Parameter | Tolcapone | Entacapone | Reference |
| Elimination Half-life (t½) | ~2.9 hours | ~0.8 hours | [Keränen et al., 1994] |
| Brain Penetration (Striatum/Serum Ratio) | Higher | Lower (3-fold lower than tolcapone) | [Keränen et al., 1994] |
In Vivo Safety and Toxicology
A critical aspect of drug development is the assessment of a compound's safety profile. For nitrocatechol-based COMT inhibitors, hepatotoxicity has been a significant concern.
Tolcapone has been associated with a risk of liver injury, which has led to restrictions on its use.[6] In contrast, entacapone is considered to have a better safety profile regarding hepatotoxicity.[6] In vivo studies in rats have shown that high doses of tolcapone can lead to liver cell necrosis, an effect not observed with entacapone at similar dose levels. The potential for hepatotoxicity of this compound would require dedicated in vivo toxicological studies.
Experimental Protocols
In Vivo Microdialysis for Assessing Striatal Dopamine Metabolism
This protocol is used to measure the extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.
Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Methodology:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are housed under standard laboratory conditions with ad libitum access to food and water.
-
Surgery: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the striatum.
-
Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Drug Administration: The COMT inhibitor is administered (e.g., intraperitoneally), and sample collection continues for several hours.
-
Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysates are determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[5][7][8]
6-OHDA-Lesioned Rat Model of Parkinson's Disease and Rotational Behavior
This model is used to assess the pro-dopaminergic effects of compounds in a state of dopamine deficiency.
Workflow:
Caption: Workflow for 6-OHDA lesioning and rotational behavior testing.
Methodology:
-
Lesioning: Rats receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to destroy dopaminergic neurons on one side of the brain.
-
Lesion Confirmation: After a recovery period of 2-3 weeks, the extent of the lesion is confirmed by assessing the rotational response to a dopamine agonist like apomorphine. A robust contralateral rotation indicates a successful lesion.
-
Behavioral Testing: On the test day, animals are administered L-DOPA with or without the COMT inhibitor.
-
Data Recording: The number of full 360° contralateral turns is recorded for a specific period (e.g., 90-120 minutes) using an automated rotometer system.[9][10]
-
Analysis: The total number of rotations is compared between the group receiving L-DOPA alone and the group receiving L-DOPA plus the COMT inhibitor.
In Vivo Hepatotoxicity Assessment
This protocol outlines a general approach to assess the potential for liver damage induced by a test compound in rats.
Methodology:
-
Animal Dosing: Rats are administered the test compound (e.g., this compound) or vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration (e.g., single dose or repeated daily doses).
-
Blood Collection: At various time points after dosing, blood samples are collected for the analysis of liver function enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3]
-
Histopathology: At the end of the study, animals are euthanized, and liver tissue is collected, fixed in formalin, and processed for histopathological examination to look for signs of liver cell damage, such as necrosis, inflammation, and steatosis.[11]
-
Biomarker Analysis: Additional biomarkers of liver injury can be assessed in tissue or blood samples using techniques like immunohistochemistry or proteomic analysis.[11]
Signaling Pathway
The primary mechanism of action of COMT inhibitors is the modulation of the dopamine metabolic pathway.
Caption: Dopamine metabolism and the action of COMT inhibitors.
In this pathway, L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase (AADC). Dopamine is then metabolized by either monoamine oxidase (MAO) to form DOPAC or by COMT to form 3-methoxytyramine (3-MT). DOPAC can be further metabolized by COMT to HVA, and 3-MT can be metabolized by MAO to HVA. COMT also directly metabolizes L-DOPA to 3-OMD. COMT inhibitors block the action of COMT, thereby reducing the formation of 3-OMD, 3-MT, and HVA, and shunting dopamine metabolism towards the MAO pathway, leading to an initial increase in DOPAC. The primary therapeutic effect comes from the increased availability of L-DOPA to be converted to dopamine in the brain.
Conclusion
This guide provides a comparative overview of the in vivo effects of this compound and other COMT inhibitors based on available preclinical data. While this compound shows potent COMT inhibitory activity, more extensive in vivo studies are required to fully characterize its efficacy, pharmacokinetic profile, and safety in direct comparison to clinically used drugs like tolcapone and entacapone. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting preclinical studies in the field of COMT inhibitor development.
References
- 1. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does contraversive circling in the 6-OHDA-lesioned rat indicate an ability to induce motor complications as well as therapeutic effects in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo assessment of nodularin-induced hepatotoxicity in the rat using magnetic resonance techniques (MRI, MRS and EPR oximetry) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicity Assessment for Novel Treatments of Liver Injury - Ace Therapeutics [ace-therapeutics.com]
- 5. besjournal.com [besjournal.com]
- 6. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 7. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 9. neurobiology.lu.se [neurobiology.lu.se]
- 10. Amphetamine-induced rotation and L-DOPA-induced dyskinesia in the rat 6-OHDA model: a correlation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo hepatotoxicity study of rats in comparison with in vitro hepatotoxicity screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dinitrocatechol and Novel COMT Inhibitors for Researchers
For researchers and professionals in drug development, understanding the comparative efficacy and safety of catechol-O-methyltransferase (COMT) inhibitors is crucial. This guide provides a head-to-head comparison of the well-characterized inhibitor 3,5-Dinitrocatechol (DNC) with other novel COMT inhibitors, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes data from various sources to offer a comprehensive overview.
Executive Summary
This compound (DNC), also known as OR-486, is a potent inhibitor of COMT with a reported IC50 value of 12 nM.[1][2][3] It is frequently utilized as a reference compound in in-vitro COMT inhibition assays.[4] The landscape of COMT inhibitors has evolved with the introduction of clinically approved drugs such as tolcapone, entacapone, and the more recent opicapone, each with distinct pharmacological profiles.[5][6] Newer research also focuses on developing nitrocatechol derivatives with improved safety profiles, particularly concerning hepatotoxicity associated with tolcapone.[7][8][9]
This guide presents a compilation of quantitative data on the inhibitory potency of these compounds, details of the experimental protocols used for their evaluation, and visual representations of key concepts to aid in understanding their mechanisms and experimental workflows.
Quantitative Data Comparison
The following table summarizes the in-vitro inhibitory potency of DNC and other selected COMT inhibitors. It is important to note that these values are collated from different studies and the experimental conditions may vary.
| Compound | IC50 (nM) | Target | Comments |
| This compound (DNC) | 12 | COMT | A potent, well-characterized inhibitor often used as a positive control in research settings.[1][2][3] |
| Tolcapone | - | COMT | Considered more effective than entacapone but carries a risk of liver toxicity.[6] |
| Entacapone | - | COMT | A peripherally acting inhibitor used as an adjunct to levodopa therapy.[6][10] |
| Opicapone | - | COMT | A newer, long-acting peripheral COMT inhibitor, shown to be equivalent to entacapone in clinical trials.[5][6] |
Note: Specific IC50 values for tolcapone, entacapone, and opicapone from direct comparative studies with DNC under identical conditions were not available in the searched literature. Researchers should refer to specific publications for detailed kinetic data.
Experimental Protocols
Accurate assessment of COMT inhibition is fundamental for the development of new therapeutics. Below are detailed methodologies for key experiments cited in the literature.
In Vitro COMT Inhibition Assay
This protocol is a generalized procedure based on principles from enzymatic assays for COMT.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) - the methyl donor
-
A catechol substrate (e.g., epinephrine, L-DOPA, or a fluorogenic substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl2) - a required cofactor for COMT[11]
-
Stop solution (e.g., acidic solution)
-
Detection system (e.g., spectrophotometer, fluorometer, or LC-MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, and the COMT enzyme.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of product formed. The method of detection will depend on the substrate used. For example, if using a chromogenic substrate, the absorbance can be measured using a spectrophotometer.[12]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Toxicity Assays
These assays are crucial for evaluating the safety profile of COMT inhibitors, particularly concerning hepatotoxicity.
Objective: To assess the cytotoxicity of COMT inhibitors in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Test compounds (e.g., tolcapone, entacapone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add the MTT solution to each well.
-
Incubate the plate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and experimental workflows.
Caption: COMT Inhibition in Levodopa Metabolism.
Caption: Workflow for COMT Inhibitor Evaluation.
References
- 1. This compound I CAS#: 7659-29-2 I catechol-O-methyltransferase inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 7. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
